molecular formula C13H14N2O B119469 (4-Methoxy-biphenyl-3-YL)-hydrazine CAS No. 149878-66-0

(4-Methoxy-biphenyl-3-YL)-hydrazine

Cat. No. B119469
M. Wt: 214.26 g/mol
InChI Key: RBLBZXMXQHOMHZ-UHFFFAOYSA-N
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Description

“(4-Methoxy-biphenyl-3-YL)-hydrazine” is a chemical compound . It is also known as “(2-methoxy-5-phenylphenyl)hydrazine” and has a molecular formula of C13H14N2O .


Synthesis Analysis

The synthesis of compounds similar to “(4-Methoxy-biphenyl-3-YL)-hydrazine” has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo-hydrazo products which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-biphenyl-3-YL)-hydrazine” can be represented by the molecular formula C13H14N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(4-Methoxy-biphenyl-3-YL)-hydrazine” have been studied. For example, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .

Scientific Research Applications

Antimicrobial and Antifungal Properties

(4-Methoxy-biphenyl-3-YL)-hydrazine derivatives have been synthesized and studied for their antimicrobial and antifungal activities. Compounds incorporating this chemical structure have shown moderate to excellent activity against bacterial and fungal strains. For instance, certain compounds demonstrated significant anti-fungal activity against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25-25 µg/ml (Bharti et al., 2010). Additionally, derivatives of (4-Methoxy-biphenyl-3-YL)-hydrazine, specifically (thiazol-2-yl)hydrazine derivatives, have shown promising anti-Candida inhibitory activity, especially when combined with clotrimazole (Carradori et al., 2013).

Fluorescence-Based Sensing

The chemical structure has applications in fluorescence-based sensing. A flavonoid-based sensor incorporating (4-Methoxy-biphenyl-3-YL)-hydrazine was developed for monitoring hydrazine in vivo. This sensor, referred to as MOCA, demonstrated a substantial enhancement in fluorescence intensity upon the addition of hydrazine, offering a linear response to its concentration and the potential to visualize hydrazine in stem cells and zebrafish (Liu et al., 2014).

Antiproliferative Activity

Compounds based on (4-Methoxy-biphenyl-3-YL)-hydrazine structure have been investigated for their antiproliferative properties. Specific derivatives, such as 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo pyrimidine derivatives, were synthesized and evaluated, showcasing potential antiproliferative activities for certain synthesized compounds (Nassar et al., 2016).

properties

IUPAC Name

(2-methoxy-5-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLBZXMXQHOMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463794
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-biphenyl-3-YL)-hydrazine

CAS RN

149878-66-0
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PV Shah, L Davies - apps.who.int
Bifenazate is the International Organization of Standardization (ISO) approved name for N-(4-methoxy-biphenyl-3-yl) hydrazine-carboxylic acid isopropyl ester (International Union of …
Number of citations: 0 apps.who.int
World Health Organization - 2008 - apps.who.int
The toxicological monographs and monograph addenda contained in this volume were prepared by a WHO Core Assessment Group that met with the FAO Panel of Experts on …
Number of citations: 2 apps.who.int

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